molecular formula C35H41ClN6O5 B12430162 (2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride

(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride

Cat. No.: B12430162
M. Wt: 661.2 g/mol
InChI Key: NMSZLDDOFYNBTI-JEFWNIONSA-N
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Description

The compound (2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a triazacyclotridecane ring, and a hydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the triazacyclotridecane ring through a series of oxidative dehydrogenation and annulation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The triazacyclotridecane ring can be reduced under specific conditions.

    Substitution: The hydroxyphenyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Reagents like and can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the triazacyclotridecane ring can yield triazacyclotridecane alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including and properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of and .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the indole moiety can bind to serotonin receptors , while the triazacyclotridecane ring can interact with enzyme active sites . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of an indole moiety, triazacyclotridecane ring, and hydroxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C35H41ClN6O5

Molecular Weight

661.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride

InChI

InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1

InChI Key

NMSZLDDOFYNBTI-JEFWNIONSA-N

Isomeric SMILES

C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl

Canonical SMILES

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl

Origin of Product

United States

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